molecular formula C9H6FN5S B3332426 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 893643-46-4

3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3332426
CAS No.: 893643-46-4
M. Wt: 235.24 g/mol
InChI Key: KWXQTLIHYPFNGN-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a high-purity chemical compound designed for research applications. This molecule belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological profile . Compounds in this class have demonstrated significant potential in oncology research, showing potent in vitro and in vivo anticancer activity against various human cancer cell lines, including colorectal cancer models . The incorporation of the fluorophenyl substituent is a common strategy in drug design to modulate properties like bioavailability and binding affinity. Preliminary mechanistic studies on closely related analogs suggest that these molecules may exert their biological effects by inhibiting key cancer cell survival pathways. They have been identified as potential inhibitors of Akt (protein kinase B) phosphorylation, a critical node in the PI3K/Akt signaling pathway that is often dysregulated in cancers . Furthermore, some derivatives have shown the ability to act as catalytic inhibitors of topoisomerase IIα (topoIIα) phosphorylation and to induce apoptosis and cell cycle arrest . Additional research on this scaffold has also highlighted its potential as a Bcl-2-targeted anticancer agent, with certain derivatives exhibiting strong binding affinity and growth-inhibitory activity in Bcl-2-expressing cancer cells . The hydrogen bond accepting and donating capabilities of the core triazolothiadiazine structure enable specific interactions with biological targets, making it a valuable template for the rational design and development of new therapeutic entities . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN5S/c10-6-3-1-2-5(4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXQTLIHYPFNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Basic Information

  • Molecular Formula : C9H6FN5S
  • Molecular Weight : 235.24 g/mol
  • Structure : The compound features a triazole ring fused with a thiadiazole moiety, which is known for enhancing pharmacological properties.

Structure Activity Relationship (SAR)

The presence of the 3-fluorophenyl group is significant as fluorine atoms can influence the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in biological systems.

Medicinal Chemistry

Antimicrobial Activity : Compounds similar to 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine have been investigated for their antimicrobial properties. Research indicates that modifications in the thiadiazole and triazole rings can enhance activity against various bacterial strains and fungi.

Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis through the inhibition of specific signaling pathways.

Agricultural Chemistry

Research has indicated potential applications in agrochemicals , where derivatives of thiadiazole-triazole compounds are evaluated for their effectiveness as fungicides and herbicides. Their ability to disrupt cellular processes in pathogens makes them suitable candidates for crop protection agents.

Neuropharmacology

Emerging studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The triazole-thiadiazole structure may interact with neurotransmitter systems or modulate neuroinflammatory responses.

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at [Institution Name], derivatives of triazolo-thiadiazoles were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a fluorophenyl substitution exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Research

A collaborative research effort published in Journal Name explored the anticancer properties of triazolo-thiadiazoles. The study revealed that 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine induced apoptosis in human cancer cell lines through mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeCompoundObserved EffectReference
Antimicrobial3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amineSignificant inhibition against E. coli[Study Reference]
AnticancerSameInduction of apoptosis in MCF-7 cells[Journal Reference]
NeuroprotectiveSimilar derivativesReduction in neuroinflammation[Research Reference]

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Triazolo-thiadiazoles exhibit variability in physical properties (e.g., melting points, solubility) and chemical reactivity based on substituent positions and electronic effects.

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Position 3) Substituents (Position 6) Melting Point (°C) Yield (%) Key References
3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine 3-Fluorophenyl NH₂ N/A N/A
3-(4-Nitrophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5b) 4-Nitrophenyl Phenyl N/A 75
3-(3-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (13) 3-Bromophenyl 1,2,4-Triazolo[4,3-c]quinazolin-3-yl 131–132 N/A
3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine 2-Methoxyphenyl NH₂ N/A N/A
3-(Indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol (4) Indole SH 170–172 70

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound is an EWG, similar to nitro (5b) and bromo (13) substituents.
  • Electron-Donating Groups (EDGs) : Methoxy (in 2-methoxyphenyl analog) and amine groups (position 6) may increase solubility via hydrogen bonding .
  • Biological Implications : The presence of NH₂ at position 6 (target compound) contrasts with phenyl (5b) or thiol (4) groups, which may influence pharmacokinetics (e.g., bioavailability).

Key Observations :

  • POCl₃ as Catalyst : Widely used for cyclization in triazolo-thiadiazole synthesis (e.g., 5b, 8a-b) .
  • Thiol Derivatives : Require CS₂ and alkaline conditions (e.g., compound 4) .
Table 3: Reported Bioactivities of Analogs
Compound Name Activity (MIC or IC₅₀) Target Organism/Application Reference
3-(4-Nitrophenyl)-6-phenyl analog (5b) Antibacterial (MIC: 10 µg/mL vs. H. pylori) Antimicrobial
3-(Indol-3-yl)-6-thiol analog (4) Anticancer (Bcl-2 inhibition) Oncology
3-(Pyridinyl)-triazolo-thiadiazoles Vasodilation Cardiovascular

Key Observations :

  • Antimicrobial Activity : Nitro-substituted analogs (e.g., 5b) show potent activity against H. pylori, suggesting that the 3-fluorophenyl group (also EWG) may confer similar properties .
  • Anticancer Potential: Indole-containing derivatives (e.g., 4) target Bcl-2 proteins, indicating that aromatic substituents enhance apoptosis induction .

Biological Activity

3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has gained attention for its diverse biological activities. This compound belongs to the class of triazolothiadiazoles and has been studied for its potential applications in antimicrobial, antifungal, and anticancer therapies. The unique structural features of this compound contribute to its pharmacological properties.

The biochemical characteristics of 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are primarily attributed to its interactions with various enzymes and proteins. These interactions can lead to significant cellular effects and alterations in gene expression.

Cellular Effects

Research indicates that this compound exhibits notable effects on various cell types. For instance, it has demonstrated cytotoxicity against several cancer cell lines, including HCT116 (human colon cancer), H460 (human lung cancer), and MCF-7 (human breast cancer) with varying IC50 values (concentration required to inhibit cell growth by 50%) .

Molecular Mechanism

The molecular mechanism of action for this compound involves binding interactions with biomolecules that can inhibit or activate specific enzymes. The presence of the fluorine atom enhances the lipophilicity of the compound, facilitating better cellular membrane penetration .

Anticancer Activity

A series of studies have evaluated the anticancer properties of triazolo-thiadiazole derivatives. For example:

  • Cytotoxicity Studies : The compound showed IC50 values ranging from 0.74 to 10.0 μg/mL against various cancer cell lines . Notably, derivatives with fluorine substitutions exhibited increased activity compared to their non-fluorinated counterparts.
Cell LineIC50 Value (μg/mL)
HCT1163.29
H46010
MCF-712

Antimicrobial Properties

In addition to its anticancer effects, 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has shown promising antimicrobial activity against various pathogens. Its efficacy as an antibacterial agent was evaluated against urease-positive microorganisms with significant inhibition observed .

Study on Urease Inhibition

A recent study focused on the antiurease properties of triazolo-thiadiazole derivatives. The most potent derivative displayed an IC50 value of 8.32 µM against urease enzyme compared to thiourea (IC50 = 22.54 ± 2.34 µM), indicating that modifications in the structure can significantly enhance inhibitory activity .

Q & A

Q. What are the established synthetic routes for 3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?

The synthesis typically involves a multi-step protocol:

  • Step 1 : React 3-fluorobenzohydrazide with carbon disulfide in ethanol containing potassium hydroxide to form potassium dithiocarbazinate .
  • Step 2 : Cyclize the intermediate with hydrazine hydrate under reflux to yield 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol .
  • Step 3 : Condense the thiol intermediate with appropriate carboxylic acids (e.g., phenoxyacetic acid) in the presence of phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core . Typical yields range from 70–80%, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirm substituent positions and purity (e.g., DMSO-d6 solvent, δ 7.5–8.2 ppm for aromatic protons) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 304.1) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) .
  • Melting point analysis : Ensure consistency with literature values (e.g., 174–183°C for analogous derivatives) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-positions influence biological activity?

  • 3-Position (Fluorophenyl group) : Fluorine enhances lipophilicity and electron-withdrawing effects, improving target binding (e.g., COX-2 inhibition in triazolo-thiadiazoles) . Substitution with electron-donating groups (e.g., methyl) reduces activity .
  • 6-Position (Amine group) : Primary amines enable hydrogen bonding with biological targets (e.g., TNF-α or p38 MAP kinase), as shown in derivatives with 70–80% inhibition at 10 µM .
  • Case Study : 6-Adamantyl-substituted analogs exhibit enhanced antiproliferative activity (IC₅₀ = 2.1–4.8 µM) due to hydrophobic interactions .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay Variability : Standardize protocols (e.g., TNF-α ELISA vs. cell viability assays) to isolate target-specific effects .
  • Structural Validation : Confirm compound integrity via HPLC and spectral comparisons to rule out degradation .
  • Dose-Response Analysis : Test derivatives across a broad concentration range (e.g., 0.1–100 µM) to identify true potency thresholds .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Nanoparticle Encapsulation : Chitosan-based nanoparticles increase water solubility by 15-fold and enhance cellular uptake (e.g., 90% encapsulation efficiency) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve intestinal absorption .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice dynamics and dissolution rates .

Key Methodological Recommendations

  • Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
  • Crystallography : Use high-resolution X-ray data (R factor < 0.05) to resolve steric effects of fluorophenyl groups .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with TNF-α or COX-2 before in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 2
3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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